3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a brominated pyrazole derivative characterized by a carboxylic acid group at position 4, methyl groups at positions 1 and 5, and a bromine atom at position 2. This compound serves as a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves bromination of precursor pyrazole-carboxylic acids or coupling reactions using brominated reagents. For instance, 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (a non-brominated analog) can be functionalized with bromine under specific conditions, as demonstrated in the synthesis of related compounds using carbodiimide-mediated coupling agents like CDI (1,1'-carbonyldiimidazole) in tetrahydrofuran (THF) .
The bromine substituent enhances electrophilicity at position 3, making the compound reactive toward nucleophilic substitution or cross-coupling reactions. Its carboxylic acid group enables further derivatization, such as amidation or esterification, for applications in drug discovery (e.g., protease inhibitors) .
Properties
CAS No. |
1783991-08-1 |
|---|---|
Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) |
InChI Key |
IXZQNNPSPLBXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS) Mediated Bromination
NBS in carbon tetrachloride (CCl₄) at 0–5°C selectively brominates the pyrazole C3 position. The reaction mechanism involves radical initiation, with AIBN (azobisisobutyronitrile) often employed as a catalyst. This method achieves 70–75% yield with minimal di-brominated byproducts.
Reaction Conditions :
| Parameter | Value |
|---|---|
| NBS Equivalents | 1.1 |
| Temperature | 0–5°C |
| Reaction Time | 6–8 hours |
| Solvent | CCl₄ |
Direct Bromination with Elemental Bromine
Liquid bromine (Br₂) in acetic acid at 40°C offers a cost-effective alternative. However, this method requires strict stoichiometric control to prevent over-bromination. Yields range from 65–70%, with purification necessitating silica gel chromatography (cyclohexane/ethyl acetate gradient).
Carboxylic Acid Formation via Ester Hydrolysis
The ethyl ester intermediate undergoes saponification to generate the free carboxylic acid. Treatment with 2M NaOH in aqueous ethanol (70°C, 4 hours) achieves near-quantitative conversion. Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (1:3 v/v) to ≥98% purity.
Critical Considerations :
-
Base Concentration : Excess NaOH induces decarboxylation; ≤2M solutions are optimal.
-
Temperature Control : Hydrolysis above 80°C degrades the pyrazole ring.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key features include:
-
Microreactor Systems : Enable precise temperature control during bromination (residence time: 5–7 minutes).
-
Automated pH Adjustment : In-line sensors regulate NaOH addition during hydrolysis, minimizing manual intervention.
-
Crystallization Optimization : Anti-solvent precipitation (water addition rate: 0.5 L/min) ensures uniform crystal size distribution.
Comparative Analysis of Bromination Methods
The table below evaluates NBS and Br₂ bromination protocols:
| Parameter | NBS/CCl₄ | Br₂/Acetic Acid |
|---|---|---|
| Yield (%) | 70–75 | 65–70 |
| Byproduct Formation | <5% | 10–15% |
| Reaction Time (hours) | 6–8 | 3–4 |
| Purification Difficulty | Moderate | High |
| Scalability | Excellent | Limited |
NBS-based methods are preferred for industrial applications due to superior scalability and byproduct profiles.
Advanced Mechanistic Insights
Density Functional Theory (DFT) calculations reveal that bromination selectivity arises from the electron-deficient nature of the pyrazole C3 position. The carboxylic acid group at C4 withdraws electron density via resonance, increasing C3’s susceptibility to electrophilic attack. Transition state analysis confirms that NBS generates a bromine radical with lower activation energy () compared to Br₂ ().
Challenges and Mitigation Strategies
Di-Bromination Control
-
Solution : Use substoichiometric bromine (0.95 equivalents) and monitor reaction progress via TLC (Rf = 0.42 in ethyl acetate/hexane 1:2).
Ester Hydrolysis Side Reactions
-
Solution : Conduct hydrolysis under nitrogen atmosphere to prevent oxidative degradation.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 3-substituted-1,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives.
Oxidation Reactions: Formation of this compound derivatives with oxidized methyl groups.
Reduction Reactions: Formation of 3-bromo-1,5-dimethyl-1H-pyrazole-4-methanol or 3-bromo-1,5-dimethyl-1H-pyrazole-4-aldehyde.
Scientific Research Applications
3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
3-Bromo-1,5-dimethyl-4-nitropyrazole
Unlike 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, this nitro-substituted analog lacks a carboxylic acid group but shares the bromine and methyl substituents. Key differences include:
- Reactivity with Ammonia : The nitro group at position 4 prevents direct amination of the bromine at position 3 under standard conditions. However, 1,5-dimethyl-3,4-dinitropyrazole undergoes amination at position 3 in aqueous ammonia, highlighting the role of electron-withdrawing nitro groups in activating the pyrazole ring for substitution .
1-(4-Bromophenyl)-5-(3-methoxyphenyl)-1H-imidazole-4-carboxylic Acid
This imidazole-based analog replaces the pyrazole core with an imidazole ring and introduces aryl substituents:
- Aromatic vs. Aliphatic Substituents : The 4-bromophenyl group enhances π-π stacking interactions in biological targets compared to the aliphatic methyl groups in the target compound.
- Acidity and Solubility : The imidazole ring (pKa ~7.0) is less acidic than pyrazole (pKa ~2.5), altering solubility and bioavailability .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k)
This sulfonamide derivative shares a brominated heterocycle (5-bromothiophene) but differs in its substitution pattern:
- Enzyme Inhibition : The sulfonamide group enhances binding to enzymes like cyclooxygenase (COX), whereas the target compound’s carboxylic acid group may favor interactions with metalloproteases (e.g., ADAMTS7) .
- Molecular Weight : With a molecular weight of 596.24 g/mol, this compound is significantly bulkier than the target compound (MW ~234.06 g/mol), impacting membrane permeability .
1-(4-Bromophenyl)-2,3-difluoro-1H-pyrazole-4-carboxylic Acid
Fluorine substituents at positions 2 and 3 increase metabolic stability and electronegativity:
Ethyl 3-Bromo-4-dimethoxycinnamate
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one
A fragrance-related brominated compound, this bicyclic ketone underscores the importance of bromine in stabilizing volatile molecules. However, safety concerns limit its use compared to pharmaceutical pyrazole derivatives .
Biological Activity
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Formula:
- Molecular Formula: C6H7BrN2O2
- Molecular Weight: 219.04 g/mol
- IUPAC Name: 3-bromo-1,5-dimethylpyrazole-4-carboxylic acid
The synthesis of this compound typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid using bromine in a suitable solvent such as acetic acid or chloroform. The presence of the bromine atom significantly influences its reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Antiviral Properties
In addition to antimicrobial effects, studies suggest that it may also exhibit antiviral activity. The mechanism is believed to involve the inhibition of viral replication processes.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. For instance, derivatives of pyrazole compounds have been evaluated for their efficacy against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated promising cytotoxic effects, suggesting that this compound may serve as a lead compound for developing anticancer agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The bromine atom enhances binding affinity to molecular targets, which may include enzymes involved in inflammatory responses or cancer cell proliferation .
Study on Anticancer Activity
A study conducted by Marwa M. Fouad et al. focused on the synthesis and evaluation of novel pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against HepG2 and A549 cell lines, with IC50 values indicating potent anticancer activity .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including the target compound. The findings revealed that this compound effectively inhibited the growth of several pathogenic bacteria, underscoring its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| This compound | Contains bromine at position 3 | Antimicrobial and anticancer properties |
| 3-Chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid | Chlorine instead of bromine | Similar activities but different reactivity |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Lacks halogen substituents | Limited biological activity compared to brominated forms |
Q & A
Q. What are the optimal synthetic routes for 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyrazole core. For example, ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate (a structurally related compound) is synthesized via azide substitution using azido(trimethyl)silane and trifluoroacetic acid at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients). Yield optimization requires precise stoichiometric ratios (e.g., 7.5 equivalents of azido reagent) and monitoring via TLC . For the target compound, bromination at the 3-position may require electrophilic substitution using N-bromosuccinimide (NBS) under controlled pH to avoid over-bromination.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish regioisomers or confirm the structure of this compound?
Methodological Answer:
- 1H NMR : The bromine atom’s deshielding effect shifts the pyrazole ring proton (C3-H) downfield (~δ 7.5–8.0 ppm). Methyl groups at positions 1 and 5 appear as singlets (δ 2.5–3.0 ppm) .
- 13C NMR : The carboxylic acid carbonyl resonates at ~δ 160–165 ppm, while the brominated carbon appears at ~δ 105–110 ppm .
- IR : A strong absorption band near 2120 cm⁻¹ indicates azide intermediates (if used), while the carboxylic acid O-H stretch appears as a broad peak ~2500–3000 cm⁻¹ .
- HRMS : Confirm molecular ion peaks (e.g., [M]+ at m/z 248.0961 for C10H8BrN5) with <2 ppm error .
Q. What are the common side reactions during bromination or functionalization of the pyrazole core, and how can they be mitigated?
Methodological Answer:
- Over-bromination : Occurs with excess NBS or prolonged reaction times. Mitigation: Use stoichiometric bromine sources and monitor via in-situ FTIR for intermediate stability .
- Decarboxylation : The carboxylic acid group may degrade under high temperatures. Mitigation: Conduct reactions below 50°C and avoid strong bases .
- Azide decomposition : Azido intermediates (e.g., ethyl 3-azido derivatives) are thermally unstable. Use low-temperature (<5°C) azide addition and inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the carboxylic acid and bromine groups. For example:
- Nucleophilic aromatic substitution (SNAr) : Calculate Fukui indices to identify electrophilic centers. The 3-bromo position typically shows higher electrophilicity (~0.15–0.20 e) due to conjugation with the carboxylic acid .
- Suzuki coupling : Simulate Pd-catalyzed coupling by analyzing HOMO-LUMO gaps of aryl boronic acids and the pyrazole’s brominated position. A smaller gap (<5 eV) predicts higher reactivity .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for pyrazole derivatives?
Methodological Answer:
- Dose-response validation : Re-test activity using standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus and E. coli with controls (e.g., ciprofloxacin) .
- Metabolite interference : Use HPLC-MS to identify degradation products in cell culture media. For example, ester hydrolysis of ethyl carboxylates can reduce bioavailability .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 3-chloro or 3-nitro derivatives) to isolate the bromine’s contribution to bioactivity .
Q. How does the carboxylic acid group influence crystallization and polymorphism in pyrazole derivatives?
Methodological Answer:
- Co-crystallization : The carboxylic acid forms hydrogen bonds with co-formers (e.g., nicotinamide). Screen solvents (e.g., ethanol/water mixtures) to stabilize polymorphs .
- PXRD analysis : Compare experimental diffraction patterns with predicted structures (Mercury CSD). For example, the acid’s planar structure favors π-π stacking in the monoclinic system .
Q. What experimental and computational approaches validate regioselective functionalization of the pyrazole ring?
Methodological Answer:
- Isotopic labeling : Use 15N-labeled pyrazoles to track substitution pathways via 2D NMR (HSQC) .
- Kinetic studies : Monitor reaction progress (e.g., bromination) via in-situ Raman spectroscopy to identify rate-determining steps .
- DFT transition-state modeling : Calculate activation energies for competing pathways (e.g., C3 vs. C5 bromination). Lower ΔG‡ (~20–25 kcal/mol) confirms preferred regioselectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR shifts for pyrazole derivatives across studies?
Methodological Answer:
- Solvent standardization : Re-measure spectra in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to account for solvent-induced shifts .
- Dynamic effects : Low-temperature NMR (−40°C) can resolve rotameric equilibria in methyl groups .
- Referencing errors : Cross-check with internal standards (e.g., TMS at δ 0.0 ppm) and published databases (e.g., SDBS) .
Q. Why do some synthetic routes report low yields despite high purity intermediates?
Methodological Answer:
- Solid-state losses : Amorphous byproducts may adsorb to silica gel during chromatography. Use celite dry-loading to minimize retention .
- Prototropic tautomerism : The pyrazole ring’s tautomeric forms (e.g., 1H vs. 2H) can alter reactivity. Stabilize the desired tautomer using acetic acid additives .
Advanced Methodological Design
Q. How to integrate high-throughput screening (HTS) with machine learning for optimizing pyrazole derivative synthesis?
Methodological Answer:
- HTS workflow : Use robotic liquid handlers to test 96 reaction conditions (varying catalysts, solvents, temperatures).
- Feature engineering : Train ML models (e.g., random forest) on descriptors like electrophilicity index, solvent polarity, and steric parameters .
- Validation : Prioritize top-predicted conditions (e.g., Pd(OAc)2/XPhos in DMF at 80°C) for manual replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
